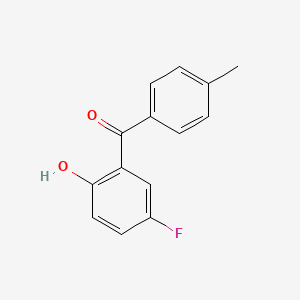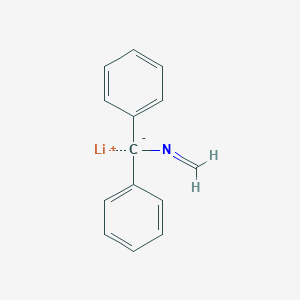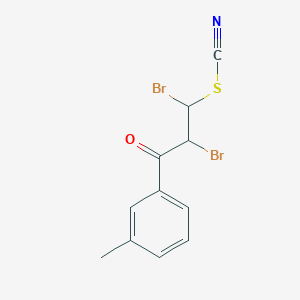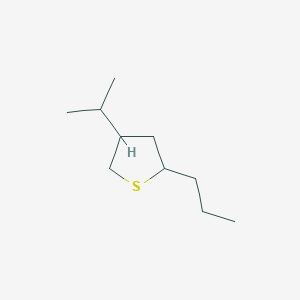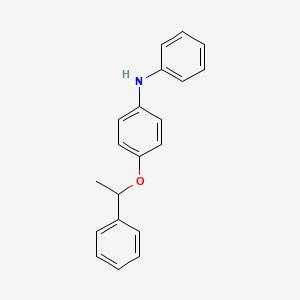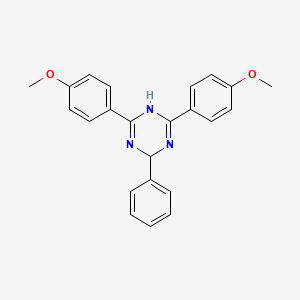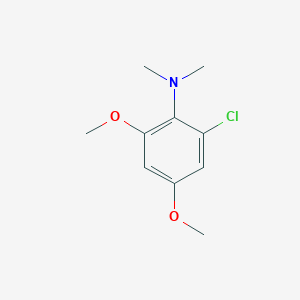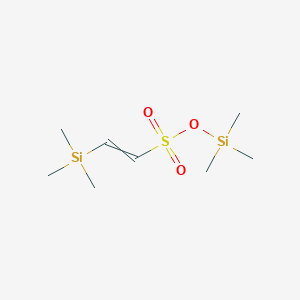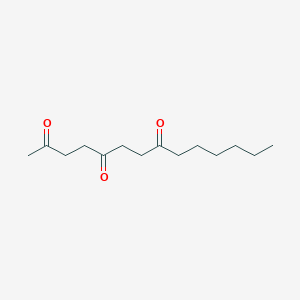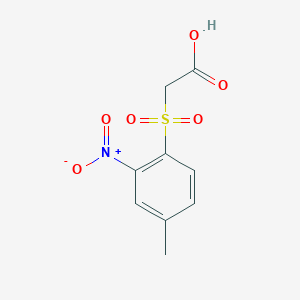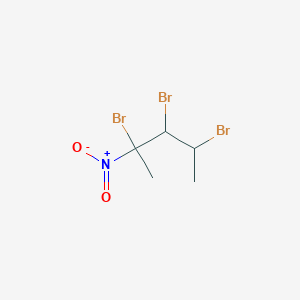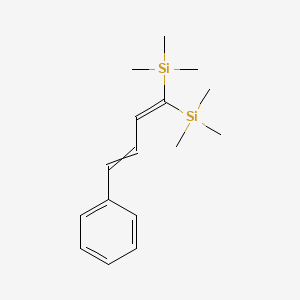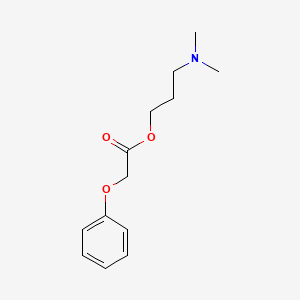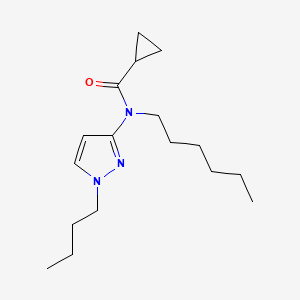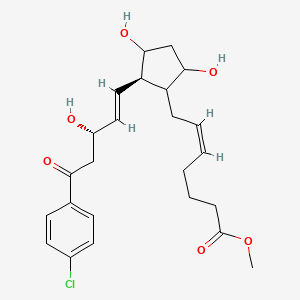
17-Oxo-17-(4-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Oxo-17-(4-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester is a synthetic compound that belongs to the class of prostaglandins. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is notable for its structural modifications, which include the presence of a 4-chlorophenyl group and the absence of certain carbon atoms in the prostaglandin skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Oxo-17-(4-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of the compound is synthesized through a series of reactions, including aldol condensation and cyclization.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via a Friedel-Crafts acylation reaction.
Oxidation and Esterification: The final steps involve oxidation to introduce the oxo group and esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are also carefully selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
17-Oxo-17-(4-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The 4-chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various ketones, while reduction can produce alcohols.
Scientific Research Applications
17-Oxo-17-(4-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of prostaglandins and their derivatives.
Biology: Researchers use this compound to investigate the biological activities of prostaglandins, including their roles in inflammation and cell signaling.
Medicine: The compound is studied for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: It is used in the synthesis of other prostaglandin analogs and derivatives, which have various industrial applications.
Mechanism of Action
The mechanism of action of 17-Oxo-17-(4-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester involves its interaction with specific molecular targets, such as prostaglandin receptors. These interactions trigger a cascade of signaling pathways that lead to various biological effects, including modulation of inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
17-Oxo-17-phenyl-prostaglandins: These compounds share a similar core structure but differ in the substituents attached to the phenyl group.
Prostaglandin F2-alpha analogs: These analogs have similar biological activities but differ in their structural modifications.
Uniqueness
The uniqueness of 17-Oxo-17-(4-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester lies in its specific structural modifications, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the absence of certain carbon atoms in the prostaglandin skeleton make it a valuable compound for research and industrial applications.
Properties
CAS No. |
62429-46-3 |
|---|---|
Molecular Formula |
C24H31ClO6 |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
methyl (Z)-7-[(2R)-2-[(E,3S)-5-(4-chlorophenyl)-3-hydroxy-5-oxopent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C24H31ClO6/c1-31-24(30)7-5-3-2-4-6-19-20(23(29)15-22(19)28)13-12-18(26)14-21(27)16-8-10-17(25)11-9-16/h2,4,8-13,18-20,22-23,26,28-29H,3,5-7,14-15H2,1H3/b4-2-,13-12+/t18-,19?,20-,22?,23?/m1/s1 |
InChI Key |
FZCHBIJTOPJSHY-MAEKSTFISA-N |
Isomeric SMILES |
COC(=O)CCC/C=C\CC1[C@H](C(CC1O)O)/C=C/[C@H](CC(=O)C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
COC(=O)CCCC=CCC1C(CC(C1C=CC(CC(=O)C2=CC=C(C=C2)Cl)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


